molecular formula C10H21NO2 B12009220 (3s,5r)-3-Amino-5-methylnonanoic acid CAS No. 610300-20-4

(3s,5r)-3-Amino-5-methylnonanoic acid

Cat. No.: B12009220
CAS No.: 610300-20-4
M. Wt: 187.28 g/mol
InChI Key: XKWDZEJCUWTBOM-BDAKNGLRSA-N
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Description

(3S,5R)-3-Amino-5-methylnonanoic acid is an organic compound with the molecular formula C10H21NO2 It is a chiral amino acid derivative, characterized by the presence of an amino group at the third carbon and a methyl group at the fifth carbon of a nonanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Amino-5-methylnonanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available nonanoic acid or its derivatives.

    Amination: Introduction of the amino group at the third carbon can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Methylation: The methyl group at the fifth carbon is introduced using alkylation reactions, often employing methyl iodide or similar reagents.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3S,5R) enantiomer. This can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing catalytic methods to enhance reaction efficiency and selectivity.

    Purification: Advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Amino-5-methylnonanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides, esters, or other derivatives.

Scientific Research Applications

(3S,5R)-3-Amino-5-methylnonanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S,5R)-3-Amino-5-methylnonanoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes and receptors in biological systems.

    Pathways: Participation in metabolic pathways, influencing biochemical processes such as amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5R)-3-Amino-5-methylhexanoic acid
  • (3S,5R)-3-Amino-5-methylheptanoic acid
  • (3S,5R)-3-Amino-5-methyloctanoic acid

Uniqueness

(3S,5R)-3-Amino-5-methylnonanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a methyl group on a nonanoic acid backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

610300-20-4

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

(3S,5R)-3-amino-5-methylnonanoic acid

InChI

InChI=1S/C10H21NO2/c1-3-4-5-8(2)6-9(11)7-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1

InChI Key

XKWDZEJCUWTBOM-BDAKNGLRSA-N

Isomeric SMILES

CCCC[C@@H](C)C[C@@H](CC(=O)O)N

Canonical SMILES

CCCCC(C)CC(CC(=O)O)N

Origin of Product

United States

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